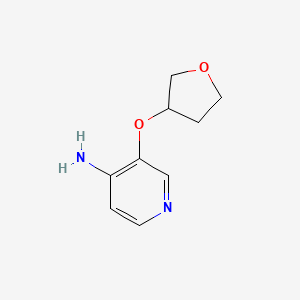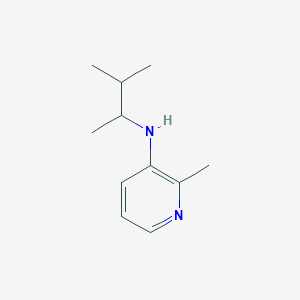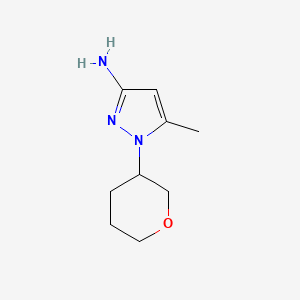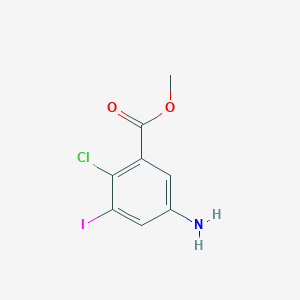amine](/img/structure/B15273507.png)
[1-(4-Chlorophenyl)ethyl](1-methoxypropan-2-YL)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . This compound is characterized by the presence of a chlorophenyl group, an ethyl chain, and a methoxypropan-2-ylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)ethylamine typically involves the reaction of 4-chlorophenylacetone with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like sodium hydroxide . The mixture is heated to a specific temperature, often around 60-80°C , and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 1-(4-Chlorophenyl)ethylamine may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding or .
Reduction: Reduction reactions can be carried out using or to produce or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)ethylamine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets. It may act on receptor sites or enzymes , leading to alterations in cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- These compounds have similar structural features but differ in their functional groups, leading to variations in their chemical behavior and applications .
1-(4-Chlorophenyl)ethylamine: shares similarities with compounds like and .
Uniqueness
- The presence of the methoxypropan-2-ylamine moiety in 1-(4-Chlorophenyl)ethylamine imparts unique chemical properties, making it distinct from its analogs.
- This uniqueness can influence its reactivity, biological activity, and potential applications in various fields .
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
N-[1-(4-chlorophenyl)ethyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H18ClNO/c1-9(8-15-3)14-10(2)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 |
InChI-Schlüssel |
BFDTWUQVQYIXRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)NC(C)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
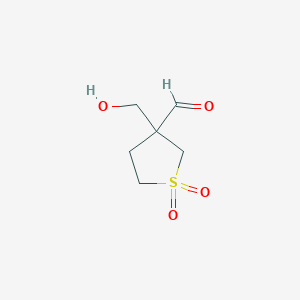
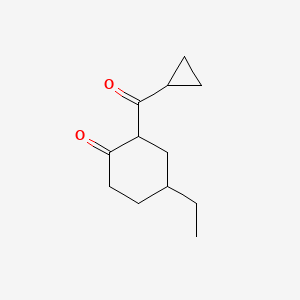
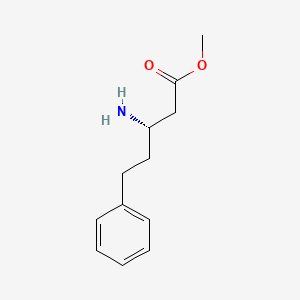
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)
